1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a phenylsulfonyl group and a pyrrolidinylmethyl substituent, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Indole Core: This can be achieved through methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions, often using reagents like phenylsulfonyl chloride.
Attachment of the Pyrrolidinylmethyl Group:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the phenylsulfonyl group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrially important chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- can be compared with other similar compounds, such as:
1H-Indole, 6-methyl-3-(phenylsulfonyl)-: Lacks the pyrrolidinylmethyl group, making it less complex and potentially less versatile in certain applications.
1H-Indole, 6-methyl-1-(3-pyrrolidinylmethyl)-: Lacks the phenylsulfonyl group, which may affect its chemical reactivity and biological activity.
1H-Indole, 3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-: Lacks the methyl group, which can influence its overall properties and applications.
The uniqueness of 1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
651335-21-6 |
---|---|
Molecular Formula |
C20H22N2O2S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-6-methyl-1-(pyrrolidin-3-ylmethyl)indole |
InChI |
InChI=1S/C20H22N2O2S/c1-15-7-8-18-19(11-15)22(13-16-9-10-21-12-16)14-20(18)25(23,24)17-5-3-2-4-6-17/h2-8,11,14,16,21H,9-10,12-13H2,1H3 |
InChI Key |
HJPYGDYDSKLQQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2CC3CCNC3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.